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Abstract
P-113D is a synthetic, 12-amino acid antimicrobial peptide derived from histatin 5, a naturally

occurring protein in human saliva. It is the D-enantiomer of the P-113 peptide, composed of D-

amino acids, which confers significant resistance to enzymatic degradation while retaining

potent antimicrobial activity. This technical guide provides a comprehensive overview of the P-
113D peptide, including its sequence, structural characteristics, mechanism of action, and

relevant experimental methodologies. The information is intended to support further research

and development of P-113D as a potential therapeutic agent.

P-113D Peptide Sequence and Properties
P-113D is a cationic peptide with the following amino acid sequence, composed entirely of D-

isomers:

Sequence: (D-Ala)-(D-Lys)-(D-Arg)-(D-His)-(D-His)-(D-Gly)-(D-Tyr)-(D-Lys)-(D-Arg)-(D-Lys)-(D-

Phe)-(D-His)

This sequence can be represented using the single-letter code for D-amino acids as:

akrhhgykrkfh. The peptide is often amidated at the C-terminus to enhance its stability and

antimicrobial activity.[1]
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Physicochemical Properties
Property Value Reference

Amino Acid Sequence
AKRHHGYKRKFH (all D-

isomers)
[1]

Molecular Weight ~1557.8 g/mol (calculated)

Charge at pH 7 Highly cationic [2]

Key Feature
Composed of D-amino acids,

resistant to proteolysis
[3][4]

Structural Characteristics
The three-dimensional structure of P-113D has not been definitively resolved. However, studies

on its parent L-enantiomer, P-113, provide significant insights into its likely conformational

properties.

Secondary Structure
Circular Dichroism (CD) spectroscopy studies of P-113 suggest that its secondary structure is

highly dependent on the solvent environment. In aqueous solutions, the peptide is largely

unstructured, adopting a random coil conformation. However, in membrane-mimicking

environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate

(SDS) micelles, P-113 adopts a more ordered structure, such as an α-helix or a β-hairpin-like

conformation.[5] It is presumed that P-113D would exhibit similar conformational flexibility,

adopting a structured state upon interaction with microbial membranes.

Mechanism of Antimicrobial Action
The primary mechanism of action for P-113D is the disruption of microbial cell membrane

integrity.[3] As a cationic peptide, P-113D initially interacts electrostatically with the negatively

charged components of bacterial and fungal cell surfaces, such as lipopolysaccharides (LPS)

in Gram-negative bacteria, teichoic acids in Gram-positive bacteria, and phospholipids.

Following this initial binding, the peptide is thought to insert into the lipid bilayer, leading to

membrane permeabilization and subsequent cell death.[3] This process is rapid, killing bacteria

within seconds.[3]
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Figure 1: Proposed mechanism of P-113D-induced microbial cell death.

Experimental Protocols
This section details common methodologies used for the synthesis, characterization, and

evaluation of the P-113D peptide.

Peptide Synthesis and Purification
A general workflow for obtaining purified P-113D is outlined below.
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Figure 2: General workflow for the synthesis and purification of P-113D.

Protocol:

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin

using Fmoc-protected D-amino acids.

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all

protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

Purification: The crude peptide is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b15581122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15581122?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.152346599
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identity and Purity Confirmation: The molecular weight of the purified peptide is confirmed by

mass spectrometry (e.g., MALDI-TOF or ESI-MS), and its purity is assessed by analytical

RP-HPLC.[1] A purity of >95% is typically required for biological assays.[1]

Antimicrobial Activity Assays
The antimicrobial efficacy of P-113D is commonly evaluated using the following methods:

Bacterial Killing Assay:[6]

Bacterial Culture: Grow the target bacterial strain (e.g., Pseudomonas aeruginosa,

Staphylococcus aureus) overnight at 37°C on appropriate agar plates (e.g., brain heart

infusion agar).[6]

Inoculum Preparation: Suspend the bacteria in an assay buffer to a final concentration of 2 ×

10⁷ to 5 × 10⁸ CFU/ml.[6]

Peptide Incubation: Mix the bacterial suspension with various concentrations of the P-113D
peptide.

Incubation: Incubate the mixture for a defined period (e.g., 1-2 hours) at 37°C.

Quantification of Viable Bacteria: Serially dilute the incubated samples and plate them on

agar to determine the number of colony-forming units (CFU).

Data Analysis: Calculate the percentage of bacterial survival relative to a peptide-free

control. The minimum inhibitory concentration (MIC) or lethal dose (e.g., LD₉₀) can be

determined.[1]

Antimicrobial Spectrum
P-113D has demonstrated potent in vitro activity against a broad range of clinically relevant

microorganisms.
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Microorganism Type Relevance Reference(s)

Pseudomonas

aeruginosa

Gram-negative

bacterium

Pathogen in cystic

fibrosis lung infections
[3][4][6]

Staphylococcus

aureus

Gram-positive

bacterium

Common cause of

skin and systemic

infections

[3]

Haemophilus

influenzae

Gram-negative

bacterium
Respiratory pathogen [3]

Escherichia coli
Gram-negative

bacterium
Common pathogen [3]

Candida albicans Fungus

Opportunistic

pathogen causing

candidiasis

[2][3]

Streptococcus mutans
Gram-positive

bacterium

Associated with dental

caries
[3]

Conclusion
P-113D is a promising antimicrobial peptide with a unique D-amino acid composition that

provides high resistance to enzymatic degradation. Its broad-spectrum activity and robust

performance in environments like cystic fibrosis sputum make it a strong candidate for further

therapeutic development.[4][6] The information provided in this guide serves as a foundational

resource for researchers and developers working on novel anti-infective strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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